
Ethyl (Z)-4-Bromo-2,3-difluoro-2-butenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (Z)-4-Bromo-2,3-difluoro-2-butenoate is an organic compound characterized by the presence of bromine, fluorine, and ester functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (Z)-4-Bromo-2,3-difluoro-2-butenoate typically involves the reaction of ethyl acetoacetate with bromine and fluorine sources under controlled conditions. One common method is the bromination of ethyl acetoacetate followed by fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The reaction conditions often require low temperatures and an inert atmosphere to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.
化学反応の分析
Types of Reactions
Ethyl (Z)-4-Bromo-2,3-difluoro-2-butenoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles, leading to the formation of new compounds.
Addition Reactions: The double bond in the butenoate moiety can participate in addition reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the use of a base to facilitate the substitution.
Addition Reactions: Electrophiles such as halogens, hydrogen halides, and peroxides are commonly used. These reactions often require catalysts and controlled temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride are used under specific conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted butenoates, while addition reactions can produce halogenated or hydrogenated derivatives.
科学的研究の応用
Ethyl (Z)-4-Bromo-2,3-difluoro-2-butenoate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and the study of biological activity.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Chemical Biology: The compound can be used as a probe to study biochemical pathways and interactions.
作用機序
The mechanism of action of Ethyl (Z)-4-Bromo-2,3-difluoro-2-butenoate involves its interaction with specific molecular targets. The bromine and fluorine atoms can form strong bonds with nucleophilic sites in biological molecules, leading to the modulation of biochemical pathways. The ester moiety can undergo hydrolysis, releasing active intermediates that further interact with cellular components.
類似化合物との比較
Similar Compounds
Ethyl (E)-4-Bromo-2,3-difluoro-2-butenoate: The geometric isomer of the compound with different spatial arrangement of substituents.
Methyl (Z)-4-Bromo-2,3-difluoro-2-butenoate: A similar compound with a methyl ester instead of an ethyl ester.
Ethyl (Z)-4-Chloro-2,3-difluoro-2-butenoate: A compound with chlorine instead of bromine.
Uniqueness
This compound is unique due to the combination of bromine and fluorine atoms, which impart distinct reactivity and properties. The (Z)-configuration also influences its chemical behavior and interactions with other molecules, making it a valuable compound for various applications.
特性
分子式 |
C6H7BrF2O2 |
|---|---|
分子量 |
229.02 g/mol |
IUPAC名 |
ethyl 4-bromo-2,3-difluorobut-2-enoate |
InChI |
InChI=1S/C6H7BrF2O2/c1-2-11-6(10)5(9)4(8)3-7/h2-3H2,1H3 |
InChIキー |
XGTYEJCRSMWESN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=C(CBr)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


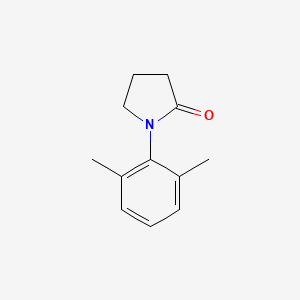
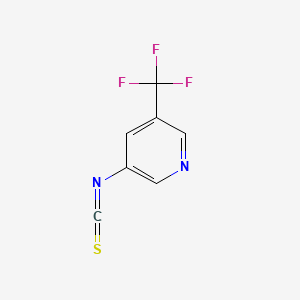
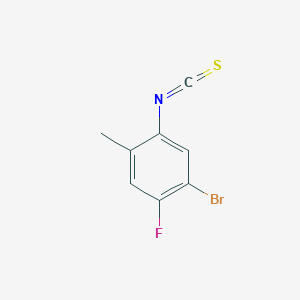
![4-[(Carboxymethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B13692124.png)
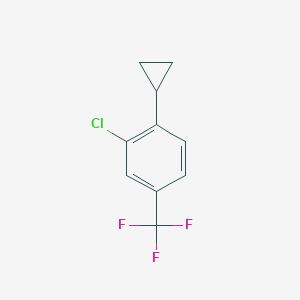
![2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine](/img/structure/B13692140.png)

![2-[(Methoxycarbonyl)amino]pyridine-4-boronic Acid](/img/structure/B13692143.png)
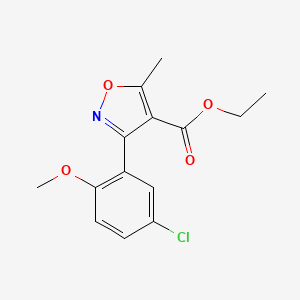
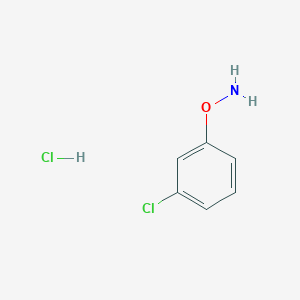


![2-(5-Chloro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13692165.png)

